D-Glucose-d12-1

Description

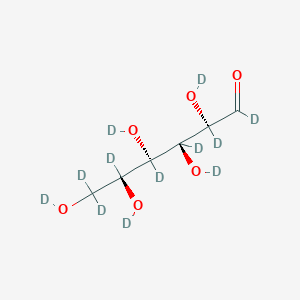

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentadeuteriooxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1D,2D2,3D,4D,5D,6D,8D,9D,10D,11D,12D |

InChI Key |

GZCGUPFRVQAUEE-OUCVIOSLSA-N |

Isomeric SMILES |

[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H])O[2H] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of D-Glucose-d12-1

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Glucose-d12-1, tailored for researchers, scientists, and professionals in drug development. This document includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding and application of this isotopically labeled monosaccharide.

Core Properties of this compound

This compound is a deuterated form of D-Glucose, where twelve hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry and NMR spectroscopy.[1][2] It serves as an internal standard for quantification, a tracer for metabolic pathways, and a probe in various analytical applications.[2][3]

The fundamental properties of this compound are summarized in the table below, providing a clear reference for experimental design and execution.

| Property | Value | Citations |

| CAS Number | 89798-27-6 | [1] |

| Molecular Formula | C₆D₁₂O₆ | |

| Molecular Weight | 192.23 g/mol | |

| Appearance | White or colorless powder/solids | |

| Melting Point | 150-152 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Highly soluble in water | |

| Isotopic Purity | ≥97 atom % D | |

| Assay Purity (HPLC) | ≥99% | |

| Optical Activity | [α]25/D +52.0° to +53.0° (c=2 in H₂O with trace NH₄OH) | |

| Storage Temperature | Room temperature, away from light and moisture |

Experimental Protocols and Methodologies

This compound is instrumental in a variety of advanced analytical techniques. This section details the methodologies for its application in NMR spectroscopy, mass spectrometry, and Raman microspectroscopy.

NMR spectroscopy is a powerful technique for the structural elucidation of molecules. This compound is well-suited for bio NMR applications. A combination of 1D and 2D NMR experiments can be employed for the complete structural characterization and purity assessment of this compound.

Experimental Protocol: Structural Elucidation via NMR

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d6) to a known concentration.

-

1D NMR Analysis:

-

Acquire a ¹H NMR spectrum to identify proton signals and their chemical environments.

-

Acquire a ¹³C NMR spectrum to observe the carbon backbone.

-

Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a given spin system.

-

-

Data Analysis: Integrate and analyze the spectra to assign all ¹H and ¹³C signals, confirming the structure and assessing isotopic and chemical purity.

This compound is frequently used as an internal standard in mass spectrometry-based quantitative analysis to correct for variations during sample preparation and instrument response. It is applicable to both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: LC-MS/MS Sample Preparation (Protein Precipitation)

This protocol is suitable for analyzing this compound in biological matrices such as plasma or serum.

-

Sample Collection: Obtain a 50 µL aliquot of the biological sample (e.g., serum or plasma).

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to the sample to precipitate proteins.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Experimental Protocol: GC-MS Sample Preparation (Derivatization)

For GC-MS analysis, the volatility of glucose must be increased through a derivatization step. A common method is the formation of glucose pentaacetate.

-

Sample Drying: Lyophilize or evaporate the aqueous sample containing this compound to complete dryness.

-

Derivatization Reagent: Add a mixture of acetic anhydride and pyridine to the dried sample.

-

Incubation: Heat the mixture at a controlled temperature (e.g., 60-80 °C) for approximately 1 hour to facilitate the formation of the pentaacetate derivative.

-

Solvent Evaporation: Evaporate the excess derivatization reagents under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system.

This compound is an excellent tracer for studying metabolic pathways like glycolysis and the pentose phosphate pathway. By introducing the labeled glucose to cells or organisms, researchers can track the incorporation of deuterium into downstream metabolites, providing insights into metabolic flux and reprogramming in various physiological and pathological states.

Experimental Protocol: In Vitro Metabolic Labeling

-

Cell Culture: Plate cells at a suitable density and allow them to adhere.

-

Medium Exchange: Replace the standard glucose-containing medium with a glucose-free medium for a short period to deplete endogenous glucose.

-

Labeling: Introduce a medium containing a known concentration of this compound.

-

Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled glucose.

-

Metabolite Extraction: Quench the metabolic activity rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

-

Analysis: Analyze the extracted metabolites using MS or NMR to determine the extent of deuterium incorporation into various metabolic intermediates.

This guide provides essential technical information and standardized protocols for the effective use of this compound in a research setting. Adherence to these methodologies will ensure data accuracy, reproducibility, and a solid foundation for advanced scientific investigation.

References

A Technical Guide to D-Glucose-d12: Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Glucose-d12, a deuterated form of D-glucose, and its application as a stable isotope tracer in metabolic research. This document details its chemical properties, outlines key experimental methodologies, and illustrates its use in tracking metabolic pathways crucial to drug development and disease research.

Core Properties of D-Glucose-d12

D-Glucose-d12, also referred to as D-Glucose-d12-1, is a form of glucose where twelve hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a powerful tool for tracing the fate of glucose in biological systems without the need for radioactive materials.[1]

| Property | Value | Reference |

| CAS Number | 89798-27-6 | [2] |

| Molecular Formula | C₆D₁₂O₆ | [2][3] |

| Molecular Weight | 192.23 | [3] |

Applications in Metabolic Pathway Analysis

Deuterated glucose is extensively used to investigate central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Its application is particularly significant in cancer research, where altered glucose metabolism, known as the Warburg effect, is a key feature. Furthermore, it is employed in studies related to diabetes, obesity, and other metabolic disorders.

One of the advanced applications of deuterated glucose is in Deuterium Metabolic Imaging (DMI), an innovative MRI-based technique that allows for the non-invasive, three-dimensional mapping of metabolism. This method enables the visualization of both the deuterated glucose and its metabolic products, offering a window into metabolic pathways within living organisms.

Experimental Protocols

The use of D-Glucose-d12 as a tracer necessitates precise and reliable analytical methods to detect and quantify its presence in various metabolites. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation for Mass Spectrometry Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for analyzing polar and non-volatile metabolites without the need for derivatization.

-

Sample Collection : Collect 50 µL of serum or plasma.

-

Protein Precipitation : Add 200 µL of acetonitrile to the sample.

-

Vortexing : Thoroughly mix the sample for 30 seconds to precipitate proteins.

-

Centrifugation : Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique often requires derivatization to make the metabolites volatile.

-

Sample Extraction : Start with 200 µL of plasma.

-

Metabolite Extraction : Perform a suitable extraction method to isolate the metabolites of interest.

-

Drying : Dry the extracted sample.

-

Derivatization : Add a derivatizing agent, such as acetic anhydride, to the dried extract to make the metabolites volatile.

-

Analysis : Inject the derivatized sample into the GC-MS system.

In Vivo Stable Isotope Tracer Experiments

A common experimental design for studying whole-body glucose metabolism involves the primed constant infusion of deuterated glucose.

-

Tracer Selection : 6,6-D2-Glucose is often the preferred tracer for determining the whole-body flux rate of glucose.

-

Priming Dose : Administer a priming bolus dose of the tracer (e.g., 14.0 µmol/kg).

-

Constant Infusion : Follow with a constant infusion at a specific rate (e.g., 11.5 µmol/kg/hr) for a set duration (e.g., 140 minutes).

-

Sampling : Collect plasma samples at baseline and at regular intervals during the infusion (e.g., 0, 90, 100, 110, 120 minutes) for analysis.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways where D-Glucose-d12 is utilized as a tracer and a typical experimental workflow.

References

An In-depth Technical Guide to D-Glucose-d12-1: Synonyms, Properties, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-d12-1, a deuterated form of D-glucose. It serves as a critical tool in metabolic research and drug development, enabling precise tracing of glucose metabolism. This document details its synonyms, chemical and physical properties, and provides insights into experimental applications, including metabolic pathway analysis.

Synonyms and Chemical Identification

This compound is a stable, non-radioactive isotopically labeled monosaccharide. It is synthetically derived from D-glucose by replacing twelve hydrogen atoms with deuterium. This substitution results in a molecule that is chemically similar to its unlabeled counterpart but possesses a greater mass, allowing for its differentiation and tracing in biological systems. The designation "d12-1" is often a supplier-specific identifier, with the compound more broadly known by several synonyms.

Table 1: Synonyms and Identifiers for D-Glucose-d12

| Synonym/Identifier | Description |

| Common Synonyms | Deuterated Glucose, Dextrose-d12, Labeled Glucose |

| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5,6-pentadeuterio-6-(deuteriooxymethyl)oxane-2,3,4,5-tetrol |

| CAS Number | 89798-27-6 |

| Molecular Formula | C₆D₁₂O₆ |

| PubChem CID | 16213872 |

Quantitative Data

The physical and chemical properties of D-Glucose-d12 are crucial for its application in experimental settings. These properties are summarized in the table below. The isotopic purity is a key parameter, indicating the percentage of molecules that are fully deuterated.

Table 2: Physicochemical Properties of D-Glucose-d12

| Property | Value | Source |

| Molecular Weight | 192.23 g/mol | [1][2] |

| Melting Point | 150-152 °C | [3] |

| Form | White to off-white powder | |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH) | |

| Isotopic Purity | ≥97 atom % D | |

| Assay | ≥99% (HPLC) |

Experimental Protocols and Applications

D-Glucose-d12 is a powerful tracer used to investigate metabolic pathways in vitro and in vivo. Its primary application lies in metabolic flux analysis, where it helps to quantify the rate of metabolic reactions. The primary analytical techniques for detecting and quantifying deuterium-labeled metabolites include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Workflow for Metabolic Tracing with D-Glucose-d12

The use of D-Glucose-d12 in metabolic studies follows a general workflow, from administration to data analysis. This process allows researchers to track the fate of glucose carbons through various metabolic pathways.

Key Metabolic Pathways Investigated

D-Glucose-d12 is instrumental in elucidating the activity of central carbon metabolism pathways. By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This is particularly relevant in cancer research, where altered glucose metabolism, known as the Warburg effect, is a key feature.

Conclusion

This compound and its synonyms represent a cornerstone tool for modern metabolic research. Its utility in tracing the intricate network of glucose metabolism provides invaluable data for understanding disease states and for the development of novel therapeutics. The methodologies outlined in this guide, combined with the quantitative data provided, offer a solid foundation for researchers and scientists to design and execute robust metabolic studies.

References

A Technical Guide to the Principles and Application of Stable Isotopes in Research: A Focus on D-Glucose-d12-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling in metabolic research, with a specific focus on the use of D-Glucose-d12-1. By leveraging the non-radioactive, heavy isotope of hydrogen, deuterium, researchers can trace the metabolic fate of glucose through various biochemical pathways, offering profound insights into cellular physiology and disease. This document details the core principles, experimental protocols, data interpretation, and visualization of workflows and pathways central to the effective use of deuterated glucose tracers.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique that involves the introduction of molecules enriched with stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of applications, including human studies.[2] The fundamental principle lies in the ability to distinguish between the labeled ("heavy") and unlabeled ("light") molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The organism metabolizes these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] By analyzing the mass shifts or isotopic displacement in these metabolites, it is possible to deduce the metabolic pathways they have traversed and quantify the rate of turnover, known as metabolic flux.

Key Concepts:

-

Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons. When a metabolite incorporates one or more heavy isotopes, it is referred to as an isotopologue.

-

Metabolic Flux: This represents the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a key method for quantifying metabolic flux, providing a dynamic view of cellular metabolism.

-

Tracer Selection: The choice of the isotopic tracer is a critical experimental design parameter. The position and number of isotopic labels on a molecule like glucose determine which metabolic pathways can be most effectively interrogated. This compound, a deuterated form of glucose, is used to trace the fate of glucose-derived hydrogen atoms through metabolic networks.

Applications of this compound in Metabolic Research

Deuterated glucose tracers, including this compound, are instrumental in elucidating the complexities of cellular metabolism. Altered glucose metabolism is a hallmark of numerous diseases, including cancer (the Warburg effect), diabetes, and neurodegenerative disorders.

Primary applications include:

-

Tracing Central Carbon Metabolism: Following the deuterium labels from this compound allows for the detailed mapping of pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells adapt to genetic or environmental perturbations.

-

Drug Discovery and Development: Assessing the mechanism of action of therapeutic compounds by observing their impact on cellular metabolism.

-

Biomarker Discovery: Identifying metabolic signatures associated with disease states.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires meticulous planning and execution. The general workflow encompasses cell culture and labeling, metabolite extraction, and analytical detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound in cell culture.

Caption: A generalized workflow for stable isotope tracing experiments.

Detailed Experimental Protocol: In Vitro Cell Labeling with this compound

This protocol outlines the key steps for a typical in vitro stable isotope tracing experiment.

1. Media Preparation:

-

Prepare a base medium that is deficient in the nutrient of interest (e.g., glucose-free DMEM).

-

Supplement the base medium with dialyzed fetal bovine serum (dFBS) to avoid interference from small molecule metabolites present in standard FBS.

-

Reconstitute this compound in sterile, cell-culture grade water to create a stock solution.

-

Add the this compound stock solution to the supplemented base medium to achieve the desired final concentration (e.g., 25 mM).

-

Sterile filter the complete labeling medium using a 0.22 µm filter.

2. Cell Culture and Labeling:

-

Culture cells in standard growth medium to the desired confluency.

-

Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for the desired time points (e.g., 0, 1, 6, 24 hours) to monitor the incorporation of the stable isotope over time.

3. Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of an ice-cold extraction solvent (e.g., 80% methanol) to the plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube and centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

4. Sample Preparation for Analysis:

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS or NMR analysis.

Data Acquisition and Analysis

The analysis of samples from stable isotope tracing experiments is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): MS-based methods, particularly when coupled with liquid chromatography (LC-MS), are highly sensitive and can detect the mass shifts in metabolites due to the incorporation of deuterium. The mass spectrometer generates mass spectra for each metabolite, showing a distribution of peaks corresponding to different isotopologues (M+0, M+1, M+2, etc.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule. This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.

Data Analysis:

The primary output of the analysis is the Mass Isotopologue Distribution (MID), which is the fraction of the metabolite pool that contains 0, 1, 2, or more labeled atoms. This data is then used to calculate metabolic fluxes using specialized software and modeling approaches.

Visualizing Metabolic Pathways: Tracing Deuterium from this compound

The following diagram illustrates the flow of deuterium from this compound through central carbon metabolism.

Caption: Flow of deuterium through central carbon metabolism.

Quantitative Data Summary

The following table provides an illustrative example of the kind of quantitative data that can be obtained from a time-course experiment tracking the incorporation of a stable isotope into key metabolites. The actual percentages will vary depending on the cell type, experimental conditions, and the specific labeled substrate used.

| Time Point | Labeled Precursor (%) | Labeled Glycolytic Intermediate (%) | Labeled TCA Cycle Intermediate (%) | Labeled Amino Acid (%) |

| 0 hr | 100 | 0 | 0 | 0 |

| 1 hr | 95 | 25 | 5 | 2 |

| 6 hr | 90 | 70 | 40 | 30 |

| 24 hr | 85 | 95 | 80 | 75 |

Table 1: Illustrative Time-Dependent Incorporation of a Stable Isotope Tracer. This table summarizes the percentage of labeling in different metabolite pools over time, demonstrating the dynamic nature of metabolic flux.

Conclusion

The use of stable isotopes, such as in this compound, provides a powerful and safe method for elucidating the intricate workings of cellular metabolism. By enabling the quantitative analysis of metabolic fluxes, this technique offers invaluable insights for basic research, drug discovery, and the development of new diagnostic and therapeutic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments, ultimately advancing our understanding of health and disease.

References

An In-depth Technical Guide to the Safety and Handling of D-Glucose-d12-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Glucose-d12-1, a deuterated form of D-glucose. The information presented is compiled from publicly available Safety Data Sheets (SDS) and scientific literature. It is intended to supplement, not replace, institutional safety protocols and professional judgment. While this document provides extensive information, detailed experimental protocols for the safety testing of this compound are not publicly available. Much of the safety data is extrapolated from studies on its non-deuterated counterpart, D-Glucose, and should be interpreted with this consideration.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of D-glucose where twelve hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tracer in metabolic research.[1][2] Its physical and chemical properties are largely similar to that of D-glucose.

| Property | Value | References |

| Molecular Formula | C₆D₁₂O₆ | [3][4] |

| Molecular Weight | 192.23 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 150-152 °C | |

| Solubility | Soluble in water | |

| Isotopic Purity | Typically ≥97 atom % D |

Hazard Identification and Toxicological Information

This compound is generally considered to be of low toxicity, similar to D-glucose. Studies involving the administration of deuterated substrates, including glucose, for metabolic research have not shown negative consequences at the doses used. However, as with any chemical, it should be handled with care.

Acute Toxicity:

-

Oral LD50 (Rat) for D-Glucose: 25,800 mg/kg.

-

Potential Symptoms of Overexposure:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed in large quantities.

-

Chronic Toxicity:

-

No specific chronic toxicity data for this compound is available. Long-term effects of exposure have not been thoroughly investigated.

GHS Classification:

-

Not classified as a hazardous substance.

The following diagram illustrates the general hazard identification and initial response workflow.

Caption: Hazard Identification and Initial Response Workflow for this compound Exposure.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid dust formation and accumulation.

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage:

-

Store at room temperature away from light and moisture.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly when there is a risk of dust generation.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Protective gloves (e.g., nitrile rubber). |

| Respiratory Protection | NIOSH/CEN approved respirator if dust is generated. |

| Body Protection | Lab coat or other suitable protective clothing. |

First-Aid and Emergency Procedures

In case of exposure or emergency, follow these procedures and seek medical attention if symptoms persist.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Carbon oxides may be formed during combustion.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

The following diagram outlines the emergency response workflow for an accidental spill.

Caption: Emergency Response Workflow for an Accidental Spill of this compound.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable if stored under recommended conditions.

-

Conditions to Avoid: Dust generation, excess heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides upon combustion.

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Conclusion

This compound is a valuable tool for scientific research with a low hazard profile, comparable to that of D-glucose. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to ensure a safe working environment. In the event of exposure or a spill, the emergency procedures outlined in this guide should be followed promptly. Researchers should always consult their institution's specific safety guidelines and the most current Safety Data Sheet before working with this or any chemical.

References

Understanding the Mass Shift of D-Glucose-d12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift of D-Glucose-d12, a stable isotope-labeled glucose molecule crucial for metabolic research. This document details the theoretical and practical aspects of its mass shift, outlines experimental protocols for its determination, and presents its application in studying metabolic pathways.

Introduction to D-Glucose-d12

D-Glucose-d12 is a form of glucose where twelve hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution results in a predictable increase in the molecule's mass, a property leveraged in mass spectrometry-based research to trace glucose metabolism in biological systems. Its use as a stable, non-radioactive tracer makes it an invaluable tool in drug development and the study of metabolic diseases like cancer and diabetes.[1][2][3]

Theoretical and Observed Mass Shift

The mass shift of D-Glucose-d12 is a result of replacing twelve hydrogen atoms (¹H) with twelve deuterium atoms (²H or D). The precise mass of an atom is a critical parameter in high-resolution mass spectrometry.

| Atom/Molecule | Monoisotopic Mass (Da) |

| Hydrogen (¹H) | 1.007825 |

| Deuterium (²H) | 2.014102 |

| D-Glucose (C₆H₁₂O₆) | 180.06339[4][5] |

| D-Glucose-d12 (C₆D₁₂O₆) | 192.138709 |

The theoretical mass shift is the difference between the monoisotopic mass of the deuterated and non-deuterated glucose.

| Parameter | Value (Da) | Source |

| Theoretical Monoisotopic Mass of D-Glucose | 180.06339 | |

| Theoretical Monoisotopic Mass of D-Glucose-d12 | 192.138709 | |

| Theoretical Mass Shift | +12.075319 | Calculated |

| Commercially Stated Mass Shift | M+12 | |

| Commercially Stated Molecular Weight | 192.23 |

Note: The commercially stated mass shift of M+12 is a nominal value. The actual high-resolution mass shift is more precise.

The isotopic purity of commercially available D-Glucose-d12 is typically around 97-98 atom % D. This is an important consideration in experimental design, as the presence of partially deuterated or non-deuterated glucose can influence the interpretation of mass spectrometry data.

Experimental Determination of Mass Shift

The mass shift of D-Glucose-d12 is experimentally verified using mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of D-Glucose-d12

This protocol provides a generalized workflow for the analysis of D-Glucose-d12 using GC-MS.

Objective: To determine the mass isotopomer distribution of D-Glucose-d12 and verify its mass shift.

Materials:

-

D-Glucose-d12

-

Unlabeled D-Glucose standard

-

Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)

-

Solvents (e.g., pyridine, ethyl acetate)

-

GC-MS system with an appropriate column (e.g., DB-5ms)

Methodology:

-

Sample Preparation & Derivatization:

-

Prepare standard solutions of D-Glucose-d12 and unlabeled D-Glucose.

-

Derivatize the glucose standards to make them volatile for GC analysis. A common method is the preparation of glucose aldonitrile pentaacetate.

-

Dissolve the glucose standard in pyridine.

-

Add hydroxylamine hydrochloride and heat to form the oxime.

-

Add acetic anhydride and heat to form the pentaacetate derivative.

-

-

Extract the derivative into an organic solvent like ethyl acetate.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Gas Chromatography: Separate the derivatized glucose from other components.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 300 °C) to ensure proper separation.

-

-

Mass Spectrometry: Analyze the eluted derivative.

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: m/z 50-500

-

Acquire mass spectra for both the unlabeled and D-Glucose-d12 derivatives.

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]+) and characteristic fragment ions for both the unlabeled and labeled glucose derivatives.

-

Compare the mass spectra to determine the mass shift for the molecular ion and key fragments.

-

Calculate the deuterium enrichment from the mass isotopomer distribution.

-

Expected Fragmentation and Mass Shifts

Upon electron impact ionization, derivatized glucose molecules fragment in a predictable manner. The mass shift due to deuterium labeling will be observed in the fragments containing the deuterium atoms. For the aldonitrile pentaacetate derivative, several key fragments can be analyzed.

| Fragment Ion (Unlabeled) | m/z (Unlabeled) | Corresponding Fragment (D-Glucose-d12) | Expected m/z (D-Glucose-d12) | Observed Mass Shift |

| [M-CH₃CO]+ | 288 | [M-CH₃CO]+ | 299 | +11 |

| [M-CH₃COOH]+ | 271 | [M-CH₃COOH]+ | 282 | +11 |

| [C₁-C₄ fragment] | 242 | [C₁-C₄ fragment] | 248 | +6 |

| [C₄-C₆ fragment] | 217 | [C₄-C₆ fragment] | 222 | +5 |

Note: The observed mass shift in fragments depends on the number of deuterium atoms retained in that specific fragment.

Visualization of Experimental Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for analyzing D-Glucose-d12 and its application in tracing metabolic pathways.

References

Methodological & Application

Application Notes and Protocols for D-Glucose-d12 Analysis by NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation and analysis of D-Glucose-d12 by Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to ensure high-quality, reproducible data for quantitative and qualitative assessments.

Introduction

D-Glucose-d12, a deuterated isotopologue of glucose, serves as a crucial internal standard in metabolic studies and quantitative NMR (qNMR) applications. Its use allows for the precise quantification of glucose and its metabolites in complex biological matrices by minimizing signal overlap with protons from the sample matrix. Accurate and reproducible NMR analysis is contingent upon meticulous sample preparation. This document outlines the necessary steps and parameters for achieving reliable results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of D-Glucose-d12 samples for NMR analysis.

| Parameter | Recommended Value | Notes |

| Sample Concentration | 5 - 25 mg/mL | For routine ¹H NMR. Higher concentrations (50-100 mg/mL) may be necessary for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1] |

| Solvent Volume | 0.6 - 0.7 mL | Standard for 5 mm NMR tubes to ensure optimal shimming and data quality.[1] |

| Deuterated Solvent | Deuterium Oxide (D₂O, 99.9 atom % D) | D₂O is the solvent of choice for glucose analysis due to its high polarity and ability to dissolve sugars.[2] |

| Internal Standard (Optional) | 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) | For precise chemical shift referencing and quantification.[2] |

| NMR Tube Specifications | 5 mm diameter, high precision | Use clean, high-quality tubes to avoid signal distortion and spinning problems.[3] |

Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of a D-Glucose-d12 sample for NMR analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for preparing D-Glucose-d12 samples for NMR spectroscopy.

4.1. Materials and Reagents

-

D-Glucose-d12 (≥97 atom % D)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Internal Standard (e.g., TSP or DSS), optional

-

High-precision 5 mm NMR tubes, clean and dry

-

Volumetric flasks and pipettes

-

Vortex mixer

-

Syringe filters (0.22 µm), optional

4.2. Sample Preparation Procedure

-

Weighing the Sample: Accurately weigh between 5 and 25 mg of D-Glucose-d12 directly into a clean, dry vial. For quantitative ¹³C NMR, a higher amount (50-100 mg) may be required.

-

Solvent Addition: Add approximately 0.6 mL of D₂O to the vial containing the D-Glucose-d12.

-

Addition of Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is required, add a known amount of an internal standard like TSP or DSS.

-

Dissolution and Homogenization: Securely cap the vial and vortex the mixture until the D-Glucose-d12 is completely dissolved. Gentle warming may be applied if dissolution is slow, but ensure the sample is cooled to room temperature before proceeding.

-

Filtration (If Necessary): If any particulate matter is visible, filter the solution through a syringe filter directly into the NMR tube to prevent shimming issues.

-

Transfer to NMR Tube: Carefully transfer the final solution into a clean, high-precision 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm to be within the optimal detection region of the NMR coil.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

4.3. NMR Data Acquisition

The following are general starting parameters for data acquisition on a 400 MHz or higher spectrometer. These may need to be optimized for your specific instrument and sample.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |

| Solvent | D₂O | D₂O |

| Number of Scans | 16 - 64 | 1024 - 4096 |

| Relaxation Delay (d1) | 1.0 - 2.0 s | 2.0 s |

| Acquisition Time | ~3 - 4 s | ~1 - 2 s |

| Spectral Width | 10 - 12 ppm | 200 - 220 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

4.4. Data Processing and Analysis

-

Fourier Transformation: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Chemical Shift Referencing: Reference the ¹H spectrum to the residual HDO signal at approximately 4.79 ppm or to the signal of the internal standard (e.g., TSP at 0.00 ppm).

-

Integration and Quantification: For quantitative analysis, integrate the relevant signals and compare them to the integral of the known concentration of the internal standard.

Concluding Remarks

The protocols and guidelines presented here provide a robust framework for the preparation and analysis of D-Glucose-d12 by NMR spectroscopy. Adherence to these procedures will facilitate the acquisition of high-quality, reproducible data essential for research and development in metabolic studies and other applications requiring precise quantification of glucose.

References

Application Notes and Protocols for D-Glucose-d12-1 in In Vivo Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers are indispensable tools in metabolic research, providing a safe and effective means to investigate the intricate dynamics of in vivo metabolism. D-Glucose-d12-1, a deuterated analog of glucose, serves as a powerful tracer for elucidating glucose kinetics, pathway fluxes, and the metabolic fate of glucose carbons. Its use, coupled with mass spectrometry, enables precise quantification of metabolic rates, offering critical insights into physiological and pathological states, including diabetes, obesity, and cancer.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound in in vivo metabolic studies.

The fundamental principle behind using this compound lies in the tracer dilution method. The deuterated glucose is biochemically similar to its endogenous counterpart but is distinguishable by its higher mass.[2] By introducing this compound into a biological system at a known rate and measuring its dilution by unlabeled glucose, researchers can calculate the rate of endogenous glucose appearance and its subsequent metabolic fate.[1]

Key Metabolic Pathways and Applications

The administration of this compound is primarily employed to investigate the following metabolic processes:

-

Glucose Kinetics : The primary application is to determine the rate of appearance (Ra) and disappearance (Rd) of glucose from the plasma. In a post-absorptive state, the Ra of glucose primarily reflects endogenous glucose production.[3]

-

Glycolysis and TCA Cycle Flux : By tracking the incorporation of deuterium into downstream metabolites such as lactate, pyruvate, and TCA cycle intermediates, the flux through these central carbon metabolism pathways can be quantified.

-

Gluconeogenesis and Glycogenolysis : The contribution of different precursors to endogenous glucose production can be assessed by analyzing the isotopic enrichment in plasma glucose.

-

Drug Efficacy and Target Engagement : In drug development, this compound can be used to evaluate the effect of therapeutic agents on glucose metabolism, providing insights into their mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Primed-Constant Infusion of this compound in Mice

This protocol describes a primed-constant infusion of this compound to measure whole-body glucose kinetics in mice.

1. Animal Preparation:

-

House C57BL/6J mice (8-10 weeks old) in a controlled environment with a 12-hour light/dark cycle.

-

For studies in the fasted state, fast the animals for 6-8 hours with free access to water.

-

Surgically implant a catheter in the jugular vein for tracer infusion and in the carotid artery or tail vein for blood sampling. Allow for a recovery period of 3-5 days.

2. Tracer Preparation and Administration:

-

Prepare a sterile stock solution of this compound in 0.9% saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.

-

Priming Dose: Administer a bolus injection of the this compound solution to rapidly achieve isotopic steady-state in the plasma. The priming dose is typically 80-100 times the infusion rate per minute.

-

Continuous Infusion: Immediately after the priming dose, start a continuous infusion using a syringe pump at a constant rate.

3. Blood and Tissue Sampling:

-

Collect a baseline blood sample (t=0) before starting the infusion.

-

During the infusion, collect blood samples at steady state (e.g., at 90, 100, 110, and 120 minutes).

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a glycolysis inhibitor (e.g., sodium fluoride).

-

At the end of the infusion period, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, muscle, brain).

-

Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction from Plasma and Tissues

1. Plasma Preparation:

-

Centrifuge the collected blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to a new tube and store it at -80°C for later analysis.

2. Tissue Metabolite Extraction:

-

Weigh the frozen tissue (typically 20-50 mg).

-

Homogenize the tissue in a pre-chilled solvent mixture. A common method is to use a ratio of 1:1:1 (v/v/v) of methanol:chloroform:water.

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/pellet phases.

-

Collect the aqueous phase containing the polar metabolites, including glucose and its derivatives.

-

Dry the aqueous extract using a vacuum concentrator.

Protocol 3: GC-MS Analysis of this compound Enrichment

This protocol requires derivatization to make the glucose volatile for gas chromatography.

1. Derivatization:

-

To the dried metabolite extract, add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 90°C for 60 minutes to form oximes.

-

Next, add 100 µL of acetic anhydride and incubate at 60°C for 30 minutes to form the pentaacetate derivative.

-

Evaporate the sample to dryness and resuspend it in 100 µL of ethyl acetate for injection into the GC-MS.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Use a system equipped with a capillary column suitable for sugar analysis (e.g., Phenomenex Zebron-5).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Temperature Program:

-

Initial temperature: 80°C for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/minute.

-

Hold: 4 minutes at 280°C.

-

-

Mass Spectrometer: Operate in electron impact (EI) ionization mode.

-

Data Acquisition: Use selected ion monitoring (SIM) to monitor the relevant m/z fragments for unlabeled glucose and this compound.

Data Presentation

Table 1: Typical Infusion Parameters for In Vivo Mouse Studies

| Parameter | Value | Reference |

| Animal Model | C57BL/6J Mouse | |

| Body Weight | 20-25 g | |

| Fasting Duration | 6-8 hours | |

| Tracer | This compound | |

| Priming Dose | 1.0 - 1.5 mg | Calculated based on infusion rate |

| Infusion Rate | 0.1 - 0.2 mg/min/kg | Adapted from |

| Infusion Duration | 120 minutes |

Table 2: Key GC-MS Parameters for this compound Analysis

| Parameter | Setting | Reference |

| Gas Chromatography | ||

| Column | Phenomenex Zebron-5 (or equivalent) | |

| Injection Volume | 1 µL | |

| Injection Mode | Splitless | |

| Inlet Temperature | 250°C | |

| Carrier Gas | Helium | |

| Flow Rate | 0.88 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Electron Impact (EI) | |

| Monitored Ions (m/z) | To be determined based on derivatization and fragmentation of this compound | Adapted from |

Visualizations

Caption: Experimental workflow for in vivo metabolic studies using this compound.

Caption: Metabolic fate of this compound in central carbon metabolism.

Caption: Logical relationship for calculating glucose kinetics.

References

D-Glucose-d12-1 for Quantitative Proteomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has become a cornerstone of quantitative mass spectrometry-based proteomics, enabling the accurate determination of relative protein abundance between different cell populations. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method, it is not universally applicable, particularly in organisms that can synthesize their own amino acids. The use of isotopically labeled glucose, a central carbon source, offers a powerful alternative for introducing a mass signature into the proteome.

This document provides detailed application notes and protocols for the use of D-Glucose-d12-1, a heavily deuterated form of glucose, in quantitative proteomics. By replacing standard glucose in cell culture media with this compound, deuterium atoms are incorporated into the carbon backbone of non-essential amino acids through various metabolic pathways, which are then integrated into newly synthesized proteins. This "heavy" labeling strategy allows for the direct comparison of protein expression levels between a control ("light") cell population grown with standard glucose and a treated ("heavy") cell population.

The primary advantages of using this compound include its broad applicability to various cell types and organisms, and its ability to probe the dynamics of glucose metabolism in conjunction with proteome-wide quantification. This method is particularly valuable in drug development for assessing the impact of therapeutic compounds on cellular metabolism and protein expression simultaneously.

Principle of this compound Metabolic Labeling

When cells are cultured in a medium where standard glucose is replaced by this compound, the deuterated glucose enters central carbon metabolism. Through glycolysis and the citric acid cycle (TCA), the deuterium-labeled carbon skeletons are used for the de novo synthesis of non-essential amino acids (NEAAs) such as alanine, aspartate, glutamate, glycine, and serine. Essential amino acids, which must be supplied in the medium, will not be labeled.

The incorporation of deuterium into the NEAAs results in a mass shift in the peptides containing these amino acids. By mixing protein lysates from the "light" (control) and "heavy" (this compound labeled) cell populations, corresponding peptides will appear as doublets in the mass spectrum, separated by a mass difference determined by the number of deuterated NEAAs. The ratio of the peak intensities of these doublets directly reflects the relative abundance of the protein in the two populations.

Metabolic Incorporation of Deuterium from this compound into Non-Essential Amino Acids

The following diagram illustrates the key metabolic pathways involved in the transfer of deuterium from this compound to the carbon backbones of several non-essential amino acids.

Preparing Cell Culture Media with Deuterated Glucose for Isotope Labeling: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for preparing cell culture media supplemented with deuterated D-Glucose for stable isotope labeling experiments. Stable isotope tracing is a powerful technique to investigate metabolic pathways and quantify metabolic fluxes within cells. By replacing standard glucose with a deuterated analog, researchers can track the fate of the deuterium atoms through various metabolic processes using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This protocol focuses on the use of D-Glucose-d12-1, a deuterated form of glucose, for tracing cellular metabolism. While the principles outlined here are broadly applicable to other isotopically labeled nutrients, specific concentrations and incubation times may need to be optimized for different cell lines and experimental goals.

Core Principles of Isotope Labeling with Deuterated Glucose

The foundational principle of this technique is to provide cells with a nutrient source containing a "heavy" isotope, in this case, deuterium (²H), instead of the naturally abundant hydrogen (¹H). As the cells metabolize the deuterated glucose, the deuterium atoms are incorporated into downstream metabolites.[1] Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) can then distinguish between the labeled and unlabeled metabolites, providing a quantitative snapshot of cellular metabolic activity.[2]

A critical aspect of designing these experiments is the use of a base medium deficient in the nutrient being traced. Therefore, for glucose tracing, a glucose-free medium is essential.[3] Furthermore, standard fetal bovine serum (FBS) contains significant amounts of small molecules, including glucose, which would dilute the isotopic enrichment. To mitigate this, dialyzed fetal bovine serum (dFBS) is strongly recommended.

Quantitative Data Summary

The following tables provide recommended starting concentrations for key components in the preparation of deuterated glucose labeling medium and typical parameters for mass spectrometry analysis.

Table 1: Recommended Composition of this compound Labeling Medium

| Component | Stock Concentration | Final Concentration | Notes |

| Glucose-Free DMEM or RPMI-1640 | - | 1X | Use a base medium that does not contain glucose. |

| This compound | 1 M in sterile water | 5-25 mM | The optimal concentration can vary depending on the cell line's glucose consumption rate. |

| Dialyzed Fetal Bovine Serum (dFBS) | - | 10% (v/v) | Minimizes the introduction of unlabeled glucose. |

| L-Glutamine | 200 mM | 2-4 mM | A standard supplement for most cell cultures. |

| Penicillin-Streptomycin | 100X | 1X | To prevent bacterial contamination. |

Table 2: Typical Mass Spectrometry Parameters for Deuterated Metabolite Analysis

| Parameter | LC-MS/MS | GC-MS |

| Ionization Mode | Electrospray Ionization (ESI), positive/negative switching | Electron Ionization (EI) or Chemical Ionization (CI) |

| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan | Full Scan or Selected Ion Monitoring (SIM) |

| Collision Energy | Optimized for each metabolite | - |

| Derivatization | Not always required | Often required (e.g., silylation) |

| Reference |

Experimental Protocols

This section details the step-by-step methodology for preparing the deuterated glucose labeling medium and conducting a cell labeling experiment.

Protocol 1: Preparation of this compound Labeling Medium

-

Reconstitute Base Medium : If using a powdered base medium (e.g., glucose-free DMEM), reconstitute it in high-purity, sterile water according to the manufacturer's instructions. Ensure the powder is completely dissolved.

-

Prepare Labeled Glucose Stock Solution :

-

Calculate the required amount of this compound to prepare a sterile stock solution (e.g., 1 M).

-

Under sterile conditions in a laminar flow hood, dissolve the this compound powder in sterile, cell culture-grade water.

-

Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.

-

-

Prepare Complete Labeling Medium :

-

To the appropriate volume of reconstituted glucose-free base medium, add dialyzed fetal bovine serum (dFBS) to a final concentration of 10%.

-

Add the this compound stock solution to achieve the desired final concentration (e.g., 10 mM).

-

Add other required supplements such as L-glutamine and penicillin-streptomycin to their final concentrations.

-

Bring the medium to the final volume with sterile, cell culture-grade water.

-

-

Final Filtration and Storage :

-

Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

-

Store the prepared medium at 4°C for short-term use (up to one week) or at -20°C for long-term storage.

-

Protocol 2: Stable Isotope Labeling of Adherent Cells

-

Cell Seeding : Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow the cells to adhere and proliferate overnight in standard, complete growth medium.

-

Medium Exchange :

-

Pre-warm the this compound labeling medium to 37°C.

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Incubation : Incubate the cells for a predetermined duration. The labeling time can range from minutes to several cell-doubling times, depending on the metabolic pathway and metabolites of interest. For many central carbon metabolites, significant labeling can be observed within hours.

-

Metabolite Extraction :

-

Quenching : To halt all enzymatic activity, place the culture plate on ice and aspirate the labeling medium.

-

Washing : Quickly wash the cells with ice-cold PBS.

-

Extraction : Add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells. Scrape the cells and collect the cell lysate.

-

-

Sample Preparation for Analysis :

-

Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

The supernatant can then be dried and, if necessary, derivatized for analysis by GC-MS or directly analyzed by LC-MS/MS.

-

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key metabolic pathways involved in glucose metabolism.

Applications in Research and Drug Development

Stable isotope tracing with this compound is a versatile technique with broad applications:

-

Elucidating Metabolic Pathways : Tracing the flow of deuterium atoms helps to identify active metabolic routes and discover novel metabolic pathways.

-

Metabolic Flux Analysis : This technique allows for the quantification of the rates of metabolic reactions, providing insights into how cellular metabolism is altered in disease states or in response to drug treatment.

-

Drug Discovery and Development : By understanding the metabolic reprogramming in diseases like cancer, researchers can identify potential therapeutic targets. Isotope labeling can also be used to assess the metabolic effects of drug candidates.

-

Neuroscience : Given the brain's high dependence on glucose, deuterated glucose can be used to study brain energy metabolism in both healthy and diseased states.

By following the protocols and principles outlined in this document, researchers can effectively utilize this compound for robust and insightful stable isotope tracing experiments.

References

Application Notes: Quantitative Analysis of Glucose by Isotope Dilution Mass Spectrometry Using D-Glucose-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of endogenous compounds in complex biological matrices.[1][2] This method combines the high selectivity of mass spectrometry with the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[3] D-Glucose-d12 is a deuterated form of D-Glucose and serves as an excellent internal standard for the quantitative analysis of glucose by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The use of a stable isotope-labeled internal standard like D-Glucose-d12 allows for accurate quantification by correcting for variations during sample preparation and instrument response. This document provides a detailed protocol for the quantification of glucose in human serum or plasma using D-Glucose-d12 as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (e.g., D-Glucose-d12) to the sample at the earliest stage of sample preparation. This "spiked" sample is then processed, and the ratio of the unlabeled analyte (endogenous glucose) to the labeled internal standard is measured by a mass spectrometer. Since the labeled and unlabeled forms of the molecule exhibit nearly identical chemical and physical properties, any loss of analyte during sample processing will affect both forms equally, thus preserving the ratio. This allows for highly accurate and precise quantification, as the measurement is based on the ratio of signal intensities rather than the absolute signal intensity of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of glucose using IDMS with D-Glucose-d12.

Caption: Experimental workflow for glucose quantification by IDMS.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is adapted from validated methods for glucose quantification in human serum and plasma.

1. Materials and Reagents

-

D-Glucose (Analyte)

-

D-Glucose-d12 (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium Hydroxide (NH4OH), ACS grade

-

Ultrapure Water

-

Human Serum/Plasma Samples

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock Solutions and Internal Standard Working Solution

-

D-Glucose Stock Solution (1 mg/mL): Accurately weigh and dissolve D-glucose in ultrapure water.

-

D-Glucose-d12 Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Glucose-d12 in ultrapure water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of D-Glucose-d12 at an appropriate concentration by diluting the stock solution with ultrapure water. The final concentration in the sample should be chosen to be in the mid-range of the calibration curve.

3. Sample Preparation

-

Pipette 50 µL of serum or plasma into a microcentrifuge tube.

-

Add a precise volume of the D-Glucose-d12 internal standard working solution to each sample.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

4. Calibration Curve Preparation

-

Prepare a series of calibration standards by spiking known concentrations of the D-Glucose stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic serum matrix).

-

Add the same amount of D-Glucose-d12 internal standard working solution to each calibrator as was added to the samples.

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

Data Presentation: LC-MS/MS and GC-MS Parameters

The following tables summarize typical instrument parameters for the analysis of glucose using IDMS. While GC-MS often requires derivatization, LC-MS/MS can analyze glucose directly.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm x 50 mm) |

| Mobile Phase A | 95% Acetonitrile, 2.5% Methanol, 2.4% Water, 0.1% Ammonium Hydroxide |

| Mobile Phase B | 50% Acetonitrile, 25% Methanol, 24.9% Water, 0.1% Ammonium Hydroxide |

| Flow Rate | 0.13 mL/min |

| Column Temperature | 85°C |

| Injection Volume | 5 µL |

| Run Time | 4 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Collision Gas | Argon |

| MRM Transitions | To be optimized for D-Glucose and D-Glucose-d12 |

Table 3: Representative Quantitative Data (Hypothetical)

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.25 mg/dL |

| Limit of Quantification (LOQ) | 0.83 mg/dL |

| Precision (CV%) | < 1% |

| Accuracy (Recovery %) | 90-113% |

Note: The values in Table 3 are representative and based on similar IDMS methods.

Data Analysis

-

Integrate the peak areas for the specific multiple reaction monitoring (MRM) transitions of both D-Glucose and D-Glucose-d12.

-

Calculate the peak area ratio of D-Glucose to D-Glucose-d12 for each sample and calibrator.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Glucose calibrators.

-

Determine the concentration of glucose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The Isotope Dilution Mass Spectrometry method using D-Glucose-d12 as an internal standard provides a robust, accurate, and precise approach for the quantification of glucose in biological matrices. The LC-MS/MS method, in particular, offers a simplified sample preparation procedure without the need for derivatization, making it suitable for high-throughput analysis in clinical and research settings.

References

- 1. High accuracy analysis of glucose in human serum by isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Tracing Drug Metabolism Pathways with D-Glucose-d12-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in metabolic research and drug development. The use of non-radioactive, heavy-isotope-labeled compounds allows for the precise tracing of metabolic pathways without the safety concerns associated with radioactive isotopes. D-Glucose-d12-1, a deuterated analog of D-glucose, serves as a key tracer for investigating central carbon metabolism. By replacing hydrogen atoms with deuterium, researchers can track the fate of glucose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the effects of therapeutic agents on cellular metabolism. Understanding how a drug candidate alters metabolic pathways is crucial for elucidating its mechanism of action, identifying biomarkers for efficacy, and uncovering potential mechanisms of drug resistance. The primary analytical method discussed is Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive technique for detecting and quantifying isotopically labeled metabolites.[1][2]

Core Principles

The fundamental principle behind using this compound is the introduction of a labeled substrate into a biological system and the subsequent tracking of the deuterium label as it is incorporated into downstream metabolites.[3] Since the deuterated glucose is chemically identical to its natural counterpart, it is processed by the same enzymatic machinery.[3] Mass spectrometry can then differentiate between the labeled (heavier) and unlabeled metabolites, providing a quantitative measure of metabolic flux through various pathways. This allows for a dynamic view of cellular metabolism in response to a drug candidate.[4]

Applications in Drug Development

The application of this compound in drug development is extensive, offering critical insights into:

-

Target Engagement and Mechanism of Action: For drugs designed to inhibit metabolic enzymes, tracing the metabolism of this compound can confirm target engagement and quantify the resulting alteration in metabolic flux.

-

Identifying Metabolic Vulnerabilities: Cancer cells, for instance, often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. This compound can be used to identify and characterize these metabolic shifts, revealing potential targets for novel anti-cancer therapies.

-

Understanding Drug Resistance: By mapping how cancer cells reroute their metabolic pathways in response to treatment, researchers can uncover mechanisms of drug resistance.

-

Assessing Off-Target Effects: Investigating the broader metabolic impact of a drug can help identify potential off-target effects and predict toxicity.

-

Biomarker Discovery: Changes in the metabolic profile of cells or organisms treated with a drug can lead to the discovery of novel biomarkers for drug efficacy or patient stratification.

Experimental Protocols

The following protocols provide a generalized framework for in vitro and in vivo studies using this compound. These should be optimized based on the specific cell type, drug, and analytical instrumentation.

Protocol 1: In Vitro Cell Culture Labeling to Assess Drug Effects on Cancer Cell Metabolism

This protocol outlines a procedure for labeling cultured cancer cells with this compound to investigate the metabolic effects of a drug candidate.

Materials:

-

Cancer cell line of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium

-

This compound

-

Drug candidate

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol, ice-cold (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow overnight.

-

Drug Treatment: Treat the cells with the desired concentrations of the drug candidate and a vehicle control for a predetermined duration.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with this compound to a final concentration that mimics the glucose concentration in standard medium (e.g., 10-25 mM). Add the respective concentrations of the drug candidate and vehicle control to the labeling medium.

-

Labeling:

-

Aspirate the standard culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to each well.

-

Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours). The optimal labeling time should be determined empirically.

-

-

Metabolite Extraction:

-

At the end of the labeling period, place the plates on ice.

-

Rapidly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

-

Transfer the supernatant containing the metabolites to new tubes.

-

Dry the metabolite extracts using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS analysis.

-

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general workflow for the analysis of deuterated metabolites from cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Reversed-phase C18 column

-

LC-MS/MS system

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a water/acetonitrile mixture (e.g., 50:50) immediately before analysis.

-

Chromatographic Separation:

-

Inject the reconstituted samples onto the LC system.

-

Separate the metabolites using a gradient of Mobile Phase A and B over the C18 column. The gradient should be optimized to achieve good separation of the metabolites of interest (e.g., lactate, pyruvate, TCA cycle intermediates).

-

-

Mass Spectrometry Analysis:

-

Analyze the eluting metabolites using the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.

-

Acquire data in full scan mode to identify all detectable ions and their isotopic distributions.

-

Alternatively, use a targeted approach such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to quantify specific labeled metabolites with high sensitivity and specificity.

-

-

Data Analysis:

-

Process the raw LC-MS data using appropriate software to identify peaks and determine their mass-to-charge ratios (m/z) and intensities.

-

Calculate the isotopic enrichment by determining the relative abundance of the different isotopologues for each metabolite.

-

Compare the isotopic enrichment and the total abundance of metabolites between the drug-treated and control groups to determine the metabolic effects of the drug.

-

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Illustrative Quantitative Data from a this compound Tracing Experiment in Cancer Cells Treated with a Glycolysis Inhibitor

| Metabolite | Isotopologue | Control (Relative Abundance %) | Drug-Treated (Relative Abundance %) | Fold Change (Drug/Control) |

| Glucose | M+12 | 95.2 ± 2.1 | 96.1 ± 1.8 | 1.01 |

| Pyruvate | M+3 | 45.3 ± 3.5 | 15.7 ± 2.9 | 0.35 |

| Lactate | M+3 | 60.1 ± 4.2 | 20.5 ± 3.1 | 0.34 |

| Citrate | M+2 | 30.5 ± 2.8 | 12.1 ± 2.2 | 0.40 |

| α-Ketoglutarate | M+2 | 25.8 ± 2.1 | 10.3 ± 1.9 | 0.40 |

| Fumarate | M+2 | 22.1 ± 1.9 | 9.2 ± 1.5 | 0.42 |

| Malate | M+2 | 28.4 ± 2.5 | 11.8 ± 2.0 | 0.42 |

Data are presented as mean ± standard deviation for n=3 biological replicates. M+n indicates the isotopologue with n deuterium atoms.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex metabolic pathways and experimental procedures. The following diagrams are generated using the DOT language and can be rendered with Graphviz.

Caption: Central Carbon Metabolism Pathways Traced by this compound.

Caption: Experimental Workflow for Drug Metabolism Studies.

Conclusion